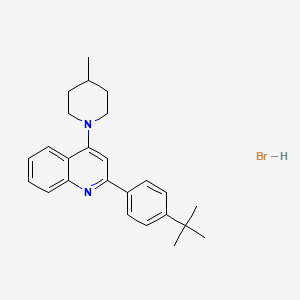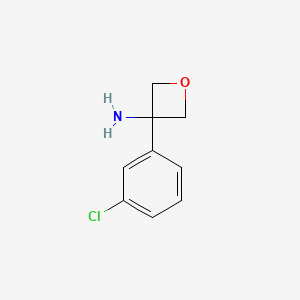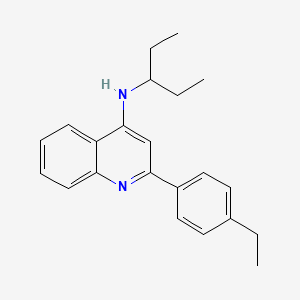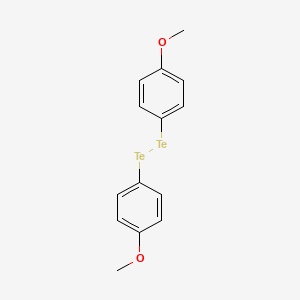
N-(3-hydroxyphenyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)decanamide: is an organic compound with the molecular formula C16H25NO2 It is a member of the amide family, characterized by the presence of a decanamide chain attached to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)decanamide typically involves the reaction of 3-hydroxyaniline with decanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-hydroxyaniline+decanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-hydroxyphenyl)decanamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Esters, ethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-hydroxyphenyl)decanamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may be explored for its efficacy in treating various diseases, including infections and inflammatory conditions.
Industry: this compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and coatings. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)decanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can interact with enzymes and receptors, modulating their function. The compound may also affect cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(4-hydroxyphenyl)decanamide
- N-(2-hydroxyphenyl)decanamide
- N-(4-methoxyphenyl)decanamide
- N-(4-methylphenyl)decanamide
Comparison: N-(3-hydroxyphenyl)decanamide is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, N-(4-hydroxyphenyl)decanamide may exhibit different hydrogen bonding patterns and steric interactions compared to this compound, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
37795-95-2 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)decanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(18)13-14/h9-11,13,18H,2-8,12H2,1H3,(H,17,19) |
InChI-Schlüssel |
NEZYHLUQQZFZNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



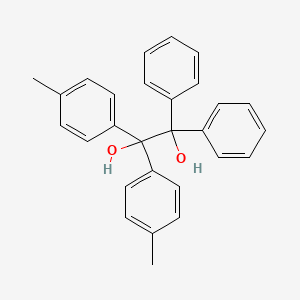
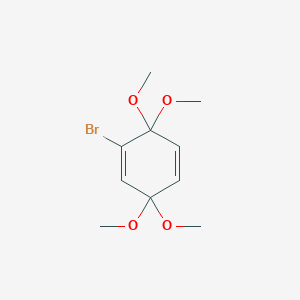
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

